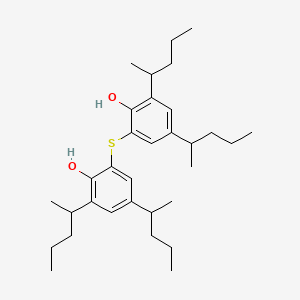

2,2'-Thiobis(4,6-di-sec-pentylphenol)

Description

Contextualization within Phenolic Thioether Chemistry

The synthesis of phenolic thioethers can be achieved through various methods, including the reaction of a phenol (B47542) with a sulfur-containing reagent. google.com These compounds have found applications as antioxidants in plastics, rubbers, and lubricants, where they prevent degradation caused by oxidation. google.comnih.gov The specific substituents on the phenol rings can modulate the physical and chemical properties of the resulting thioether, influencing its solubility, reactivity, and antioxidant efficacy. google.com

Academic Significance and Research Gaps concerning 2,2'-Thiobis(4,6-di-sec-pentylphenol)

The academic significance of 2,2'-Thiobis(4,6-di-sec-pentylphenol) is largely inferred from the study of related thiobisphenols. These compounds are often investigated for their potential as stabilizers and antioxidants. The "sec-pentyl" groups in 2,2'-Thiobis(4,6-di-sec-pentylphenol) are expected to enhance its solubility in nonpolar media, a desirable characteristic for applications in polymers and oils.

A significant research gap exists in the academic literature concerning 2,2'-Thiobis(4,6-di-sec-pentylphenol). There is a notable lack of published studies focusing specifically on its synthesis, characterization, and application. While data on similar compounds such as 2,2'-Thiobis(4-tert-pentylphenol) and other alkylated thiobisphenols are available, direct experimental data for the "di-sec-pentyl" variant is scarce. This lack of information presents an opportunity for further investigation into its unique properties.

Scope and Objectives of Research on 2,2'-Thiobis(4,6-di-sec-pentylphenol)

Future research on 2,2'-Thiobis(4,6-di-sec-pentylphenol) would likely focus on several key objectives:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce high-purity 2,2'-Thiobis(4,6-di-sec-pentylphenol). This would be followed by a thorough characterization of its physicochemical properties, including its melting point, boiling point, and spectroscopic data.

Antioxidant Activity: Quantitatively evaluating its antioxidant properties using standard assays to determine its efficacy in preventing oxidation. Comparative studies with other commercially available antioxidants would be valuable.

Industrial Applications: Investigating its potential use as an additive in various materials, such as polymers and lubricants, to enhance their thermal and oxidative stability.

The following table provides predicted physicochemical properties for 2,2'-Thiobis(4,6-di-sec-pentylphenol) based on computational models.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C32H50O2S |

| Monoisotopic Mass | 498.35315 Da |

| XlogP (predicted) | 12.1 |

The following table outlines potential research areas and their objectives for 2,2'-Thiobis(4,6-di-sec-pentylphenol).

| Research Area | Objective | Potential Impact |

|---|---|---|

| Synthetic Chemistry | To establish an efficient synthesis protocol. | Enable larger scale production for further studies and potential commercialization. |

| Material Science | To evaluate its effectiveness as a polymer stabilizer. | Development of more durable and long-lasting plastic and rubber products. |

| Computational Chemistry | To model its antioxidant mechanism and structure-activity relationships. | Guide the design of new, more effective phenolic thioether antioxidants. |

Structure

3D Structure

Properties

CAS No. |

90-67-5 |

|---|---|

Molecular Formula |

C32H50O2S |

Molecular Weight |

498.8 g/mol |

IUPAC Name |

2-[2-hydroxy-3,5-di(pentan-2-yl)phenyl]sulfanyl-4,6-di(pentan-2-yl)phenol |

InChI |

InChI=1S/C32H50O2S/c1-9-13-21(5)25-17-27(23(7)15-11-3)31(33)29(19-25)35-30-20-26(22(6)14-10-2)18-28(32(30)34)24(8)16-12-4/h17-24,33-34H,9-16H2,1-8H3 |

InChI Key |

FLLOPEDWTVKHRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C(C)CCC)C(C)CCC)O)C(C)CCC |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 2,2 Thiobis 4,6 Di Sec Pentylphenol

Historical Evolution of Thiobisphenol Synthesis

The synthesis of thiobisphenols has evolved significantly over the past several decades, driven by their utility as antioxidants and polymer intermediates. Early methods often involved direct reactions of phenols with sulfur-based reagents under harsh conditions, leading to mixtures of products with varying degrees of sulfur bridging and substitution patterns. These initial processes frequently lacked the selectivity and efficiency of modern methods.

Key developments in the field centered on improving control over the reaction's regioselectivity—ensuring the sulfur bridge forms at the desired ortho position relative to the hydroxyl groups—and minimizing the formation of polysulfide bridges and other side products. The introduction of catalytic systems, particularly base catalysis, marked a significant milestone. Researchers discovered that activating the phenol (B47542) as a phenoxide ion greatly facilitated a more controlled reaction with sulfurizing agents. Over time, further refinements in catalyst selection, solvent systems, and temperature control have led to the highly efficient and selective synthetic routes used today.

Contemporary Synthetic Routes to 2,2'-Thiobis(4,6-di-sec-pentylphenol)

Modern synthesis of 2,2'-Thiobis(4,6-di-sec-pentylphenol) primarily relies on two main strategies: direct sulfurization of the corresponding phenol with elemental sulfur or reaction with a sulfur chloride compound.

The most common contemporary method for synthesizing 2,2'-Thiobis(4,6-di-sec-pentylphenol) is the direct reaction of 4,6-di-sec-pentylphenol with elemental sulfur. This reaction is typically conducted in the presence of a base, which acts as a catalyst.

The general mechanism involves the deprotonation of the phenol by the base to form a phenoxide ion. This nucleophilic phenoxide then attacks the elemental sulfur (which exists as an S8 ring). The resulting intermediate reacts with a second molecule of the phenoxide, ultimately leading to the formation of the thioether bridge between the two phenol rings and eliminating a sulfide species. The steric hindrance from the bulky sec-pentyl groups directs the substitution to the ortho positions relative to the hydroxyl groups.

A general process involves charging a reactor with the starting phenol and a suitable solvent, followed by the addition of a catalytic amount of an alkali metal base. google.com The mixture is heated to dissolve the base, and then elemental sulfur is introduced. google.com The reaction proceeds at elevated temperatures for several hours to ensure complete conversion.

An important alternative route for the synthesis of thiobisphenols involves the use of sulfur chlorides, such as sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂). google.comgoogle.comgoogle.com This method offers the advantage of often proceeding at lower temperatures and can provide greater control over the length of the sulfur bridge.

In this approach, two equivalents of the starting phenol (4,6-di-sec-pentylphenol) are reacted with one equivalent of sulfur dichloride. The reaction is an electrophilic aromatic substitution where the sulfur chloride acts as the electrophile, attacking the electron-rich phenol rings. This process typically generates hydrogen chloride (HCl) as a byproduct, which must be removed from the reaction mixture. google.com

The reaction is generally carried out in an inert solvent. google.com The sulfur chloride is added gradually to a solution of the alkylphenol, and the temperature is carefully controlled to prevent side reactions. google.com After the reaction is complete, a workup procedure is required to remove the HCl and purify the final product.

Optimization of Reaction Conditions for 2,2'-Thiobis(4,6-di-sec-pentylphenol) Synthesis

The yield and purity of 2,2'-Thiobis(4,6-di-sec-pentylphenol) are highly dependent on the careful optimization of several reaction parameters, including the choice of catalyst, solvent, and temperature.

For the direct sulfurization route with elemental sulfur, base catalysis is essential. Alkali metal bases, such as sodium or potassium hydroxide (B78521), or sodium metal itself, are frequently used. google.comgoogle.com The base plays a crucial role in generating the phenoxide anion, which is the key reactive species. The concentration of the catalyst is a critical parameter; a catalytic amount is sufficient to promote the reaction, with the mole ratio of phenol to base typically ranging from 1:0.01 to 1:1. google.com

In some variations, promoters such as activated olefins or epoxy compounds can be added to the reaction mixture. google.com These promoters can influence the reaction pathway and product distribution. For reactions involving sulfur chlorides, a catalyst is not always necessary as the sulfur reagent is sufficiently reactive, though Lewis acids are sometimes employed in related electrophilic substitutions.

Table 1: Comparison of Catalytic Systems in Thiobisphenol Synthesis

| Catalyst Type | Precursor | Typical Reaction | Function |

|---|---|---|---|

| Alkali Metal Base | 4,6-di-sec-pentylphenol | Direct Sulfurization | Deprotonates phenol to form reactive phenoxide ion |

| Lewis Acid | 4,6-di-sec-pentylphenol | Friedel-Crafts type | Polarizes the S-Cl bond in sulfur chloride reagents |

The choice of solvent and precise temperature control are paramount for achieving high yields and purity. The solvent must be inert to the reaction conditions and capable of dissolving the reactants. High-boiling aromatic hydrocarbons like xylene or toluene (B28343) are commonly used as they allow the reaction to be carried out at the required elevated temperatures and are effective at solubilizing the phenolic compounds. google.comgoogle.com

Temperature profiles vary significantly depending on the chosen synthetic route.

Direct Sulfurization: This method typically requires higher temperatures, often in the range of 80°C to 170°C, to facilitate the reaction with elemental sulfur. google.comgoogle.com The reaction may be initiated at a lower temperature (e.g., 70-80°C) during the addition of sulfur and then raised to over 100°C to drive the reaction to completion. google.com

Sulfur Chloride Method: Reactions with sulfur dichloride are often more exothermic and can be performed at much lower temperatures. Initial reaction temperatures can be as low as -10°C to 20°C, followed by a heating step to 80-90°C to ensure the reaction is complete and to help remove the dissolved HCl byproduct. google.comgoogle.com

Careful temperature management prevents the formation of byproducts, such as polysulfides (in the case of elemental sulfur) or undesired isomers.

Table 2: Illustrative Reaction Conditions for Thiobisphenol Synthesis

| Parameter | Route 1: Direct Sulfurization | Route 2: Sulfur Dichloride |

|---|---|---|

| Sulfur Source | Elemental Sulfur | Sulfur Dichloride (SCl₂) |

| Catalyst | Alkali Metal Base (e.g., NaOH) | Often not required |

| Solvent | Xylene | Toluene |

| Initial Temp. | 70 - 80 °C | -10 - 20 °C |

| Reaction Temp. | 80 - 120 °C | 70 - 90 °C |

| Byproduct | H₂S (trace) | HCl |

Derivatization of 2,2'-Thiobis(4,6-di-sec-pentylphenol) for Modified Reactivity

The derivatization of 2,2'-Thiobis(4,6-di-sec-pentylphenol) involves chemical reactions that introduce new functional groups or modify existing ones. These transformations are designed to alter the molecule's reactivity, solubility, and compatibility with other materials. The primary sites for these modifications are the hydroxyl (-OH) groups of the phenol rings and the sulfur atom of the thioether bridge.

Functionalization of Phenolic Hydroxyl Groups in 2,2'-Thiobis(4,6-di-sec-pentylphenol)

The phenolic hydroxyl groups in 2,2'-Thiobis(4,6-di-sec-pentylphenol) are susceptible to a variety of functionalization reactions, including etherification and esterification. These reactions replace the acidic proton of the hydroxyl group with an alkyl or acyl group, respectively, leading to the formation of ether or ester derivatives. Such modifications can significantly impact the compound's antioxidant efficacy and its physical properties, such as melting point and solubility.

Etherification:

The synthesis of ether derivatives of 2,2'-Thiobis(4,6-di-sec-pentylphenol) typically involves the reaction of the phenol with an alkylating agent in the presence of a base. The Williamson ether synthesis is a common method employed for this purpose. The reaction proceeds via the deprotonation of the phenolic hydroxyl groups by a base to form a phenoxide ion, which then acts as a nucleophile and attacks the alkylating agent.

A variety of alkylating agents can be used, including alkyl halides (e.g., methyl iodide, ethyl bromide) and sulfates (e.g., dimethyl sulfate, diethyl sulfate). The choice of base and solvent is crucial for the reaction's success, with common bases including sodium hydroxide, potassium carbonate, and sodium hydride, and solvents such as acetone, ethanol, and dimethylformamide. The reaction conditions, including temperature and reaction time, are optimized to maximize the yield of the desired ether derivative.

Esterification:

Ester derivatives of 2,2'-Thiobis(4,6-di-sec-pentylphenol) are synthesized by reacting the phenol with a carboxylic acid or its derivative, such as an acid chloride or acid anhydride. The Fischer-Speier esterification, which involves heating the phenol and a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a direct method for ester synthesis.

Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) allows for milder reaction conditions. This method is often preferred for sterically hindered phenols to achieve higher yields. The resulting ester derivatives often exhibit modified antioxidant activity and improved compatibility with nonpolar matrices.

| Reaction Type | Reagents | General Conditions | Product Type |

| Etherification | Alkyl halide, Base (e.g., NaOH, K2CO3) | Varies with substrate, typically involves heating in a suitable solvent. | Ether |

| Esterification | Carboxylic acid/derivative, Acid catalyst or Base | Varies, can be acid-catalyzed with heating or base-mediated at milder temperatures. | Ester |

Modifications of the Thioether Linkage in 2,2'-Thiobis(4,6-di-sec-pentylphenol) Derivatives

The thioether bridge in 2,2'-Thiobis(4,6-di-sec-pentylphenol) is another key site for derivatization. Oxidation of the sulfur atom leads to the formation of sulfoxide (B87167) and sulfone derivatives, which can have significantly different chemical and physical properties compared to the parent thioether.

Oxidation to Sulfoxides and Sulfones:

The oxidation of the thioether linkage can be controlled to selectively produce either the sulfoxide or the sulfone. A variety of oxidizing agents can be employed for this transformation. Mild oxidizing agents, such as one equivalent of hydrogen peroxide or sodium periodate, are typically used for the selective synthesis of sulfoxides. The reaction is often carried out at controlled temperatures to prevent over-oxidation to the sulfone.

Stronger oxidizing agents, or the use of an excess of a milder oxidant, will lead to the formation of the sulfone. Common reagents for the synthesis of sulfones from thioethers include potassium permanganate, meta-chloroperoxybenzoic acid (m-CPBA), and an excess of hydrogen peroxide, often in the presence of a catalyst. The oxidation state of the sulfur atom significantly influences the electronic properties of the molecule and, consequently, its antioxidant behavior and potential applications.

| Oxidation Product | Oxidizing Agent(s) | General Reaction Conditions |

| Sulfoxide | Hydrogen peroxide (1 eq.), Sodium periodate | Controlled temperature to prevent over-oxidation. |

| Sulfone | Potassium permanganate, m-CPBA, Excess hydrogen peroxide | Often requires stronger conditions or a catalyst. |

Mechanistic Elucidation of Reactions Involving 2,2 Thiobis 4,6 Di Sec Pentylphenol

Radical Scavenging Mechanisms of Sterically Hindered Phenols, including 2,2'-Thiobis(4,6-di-sec-pentylphenol)

Sterically hindered phenols are primary antioxidants that interrupt the free-radical chain reactions of autoxidation. The antioxidant activity of 2,2'-Thiobis(4,6-di-sec-pentylphenol) is primarily attributed to its two phenolic hydroxyl (-OH) groups. The large sec-pentyl groups at the ortho and para positions to the hydroxyl group provide steric hindrance, which enhances the stability of the resulting phenoxyl radical and influences the reaction mechanism. The principal radical scavenging mechanisms for sterically hindered phenols are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

The Hydrogen Atom Transfer (HAT) mechanism involves the direct donation of a hydrogen atom from the phenolic hydroxyl group to a radical species (R•), thereby neutralizing the radical and forming a stable phenoxyl radical.

ArOH + R• → ArO• + RH

The Single Electron Transfer (SET) mechanism proceeds through the transfer of an electron from the phenol (B47542) to the radical, forming a radical cation and an anion. This is often followed by a proton transfer (PT) to yield the phenoxyl radical and a neutral molecule.

ArOH + R• → [ArOH]•+ + R- [ArOH]•+ → ArO• + H+

The predominant mechanism depends on factors such as the nature of the radical, the solvent polarity, and the structure of the phenol. For sterically hindered phenols like 2,2'-Thiobis(4,6-di-sec-pentylphenol), the HAT mechanism is generally favored, particularly in non-polar media. The bulky alkyl groups help to stabilize the resulting phenoxyl radical through hyperconjugation and prevent it from initiating new radical chains.

Role of the Thioether Moiety in Reaction Pathways of 2,2'-Thiobis(4,6-di-sec-pentylphenol)

The thioether bridge (-S-) in 2,2'-Thiobis(4,6-di-sec-pentylphenol) introduces a secondary, synergistic antioxidant mechanism. Thioethers are known as hydroperoxide decomposers. In oxidative environments, hydroperoxides (ROOH) are formed, which can decompose into highly reactive radicals, thus propagating the oxidation chain. The thioether moiety can reduce these hydroperoxides to stable alcohols, in the process being oxidized to sulfoxides and subsequently to sulfones.

This multi-step oxidation process can be represented as:

R-S-R' + R''OOH → R-SO-R' + R''OH R-SO-R' + R''OOH → R-SO₂-R' + R''OH

Reaction Kinetics and Thermodynamics of 2,2'-Thiobis(4,6-di-sec-pentylphenol)

While specific kinetic and thermodynamic data for 2,2'-Thiobis(4,6-di-sec-pentylphenol) are not extensively available in the public domain, the reactivity of sterically hindered phenols and thioethers has been the subject of numerous studies. These studies provide a framework for understanding the potential behavior of the target compound.

Kinetics: The rate of the hydrogen atom transfer from a phenolic antioxidant to a radical is a key determinant of its efficiency. For sterically hindered phenols, the rate constants for reaction with peroxyl radicals are typically high. The steric hindrance provided by the sec-pentyl groups can influence the reaction rate, but it also enhances the stability of the formed phenoxyl radical, preventing reverse reactions.

Thermodynamics: The key thermodynamic parameter for the HAT mechanism is the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE facilitates the hydrogen donation to a radical. Steric hindrance and electronic effects of the substituents on the phenolic ring influence the O-H BDE. The thioether bridge can also electronically influence the phenolic hydroxyl groups. Computational studies on related thiobisphenols can provide estimates for these parameters.

Table 1: Representative Thermodynamic Parameters for Antioxidant Mechanisms of Phenolic Compounds

| Parameter | Abbreviation | Associated Mechanism | Significance |

| Bond Dissociation Enthalpy | BDE | HAT | The enthalpy change for the homolytic cleavage of the O-H bond. |

| Ionization Potential | IP | SET | The energy required to remove an electron from the antioxidant. |

| Proton Dissociation Enthalpy | PDE | SPLET | The enthalpy change for the deprotonation of the antioxidant radical cation. |

| Proton Affinity | PA | SPLET | The negative of the enthalpy change for the protonation of the anion. |

| Electron Transfer Enthalpy | ETE | SPLET | The enthalpy change for the electron transfer from the deprotonated antioxidant. |

This table presents general parameters used to evaluate antioxidant mechanisms and is not specific to 2,2'-Thiobis(4,6-di-sec-pentylphenol) due to a lack of available data.

Investigations into Reaction Intermediates and Transition States for 2,2'-Thiobis(4,6-di-sec-pentylphenol)

The elucidation of reaction mechanisms involves the characterization of transient species such as reaction intermediates and transition states. For 2,2'-Thiobis(4,6-di-sec-pentylphenol), the primary intermediates in its antioxidant action are the phenoxyl radical and the oxidized forms of the thioether bridge.

Phenoxyl Radical: Upon hydrogen donation, a sterically hindered phenoxyl radical is formed. The unpaired electron in this radical is delocalized over the aromatic ring, and the bulky sec-pentyl groups at the ortho and para positions sterically shield the radical center, preventing it from participating in further chain-propagating reactions.

Sulfur-centered Intermediates: The oxidation of the thioether moiety proceeds through a sulfoxide (B87167) intermediate to a sulfone. These sulfur-oxygen compounds are more stable than the initial hydroperoxides.

Oxidative Transformation Pathways of 2,2'-Thiobis(4,6-di-sec-pentylphenol)

Under oxidative conditions, 2,2'-Thiobis(4,6-di-sec-pentylphenol) undergoes transformation into various products. The initial step is the formation of the phenoxyl radical. These radicals can then undergo further reactions.

One possible pathway is the dimerization or polymerization of the phenoxyl radicals, leading to the formation of C-C or C-O coupled products. However, the steric hindrance from the sec-pentyl groups makes these reactions less favorable compared to less hindered phenols.

Another significant pathway involves the oxidation of the thioether bridge . As previously mentioned, the sulfur atom is progressively oxidized to sulfoxide and then to sulfone. These oxidized products may have different antioxidant properties compared to the parent molecule.

Furthermore, under severe oxidative stress, the aromatic rings themselves can be subject to cleavage , leading to a complex mixture of degradation products. The identification of these transformation products is crucial for understanding the long-term performance and potential environmental impact of this antioxidant.

Table 2: Potential Oxidative Transformation Products of 2,2'-Thiobis(4,6-di-sec-pentylphenol)

| Initial Moiety | Transformation Product(s) | Reaction Type |

| Phenolic Hydroxyl | Phenoxyl Radical | Hydrogen Atom Transfer |

| Thioether Bridge | Sulfoxide, Sulfone | Oxidation |

| Phenoxyl Radical | C-C or C-O Dimers | Radical Coupling |

| Aromatic Ring | Ring-opened products | Oxidative Degradation |

This table outlines the plausible transformation pathways based on the known reactivity of sterically hindered phenols and thioethers.

Advanced Spectroscopic and Structural Characterization of 2,2 Thiobis 4,6 Di Sec Pentylphenol in Research

High-Resolution NMR Spectroscopy for Structural Confirmation and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2,2'-Thiobis(4,6-di-sec-pentylphenol). It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and the molecule's three-dimensional structure in solution.

¹H, ¹³C, and 2D NMR Techniques for 2,2'-Thiobis(4,6-di-sec-pentylphenol)

To confirm the structure of 2,2'-Thiobis(4,6-di-sec-pentylphenol), a suite of NMR experiments would be employed.

¹H NMR Spectroscopy: This technique would identify all unique proton environments in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the phenol (B47542) rings, the hydroxyl (-OH) protons, and the various protons within the sec-pentyl groups (-CH, -CH₂, -CH₃). The chemical shift (δ, in ppm) of each signal would indicate its electronic environment, while the integration of the peaks would correspond to the number of protons in that environment. Spin-spin coupling patterns (splitting) would reveal adjacent, non-equivalent protons, helping to piece together the connectivity of the sec-pentyl chains.

¹³C NMR Spectroscopy: This experiment provides a signal for each unique carbon atom in the molecule. The resulting spectrum would show distinct peaks for the aromatic carbons, the carbons bonded to the hydroxyl group and sulfur atom, and the carbons of the two sec-pentyl substituents. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Techniques: To definitively assign all proton and carbon signals and confirm connectivity, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be necessary. COSY reveals proton-proton couplings, while HSQC correlates directly bonded proton-carbon pairs. HMBC is crucial for identifying longer-range (2-3 bond) correlations, which would link the sec-pentyl groups to the correct positions on the phenol rings and confirm the thioether bridge.

Despite extensive searches, specific ¹H and ¹³C NMR chemical shift data and 2D correlation spectra for 2,2'-Thiobis(4,6-di-sec-pentylphenol) are not available in published literature.

Conformational Analysis of 2,2'-Thiobis(4,6-di-sec-pentylphenol) via NMR

The thioether linkage in 2,2'-Thiobis(4,6-di-sec-pentylphenol) allows for rotation of the two phenolic rings relative to each other, leading to different possible conformations (rotamers). NMR spectroscopy, particularly through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the preferred spatial arrangement of the molecule in solution. NOESY detects protons that are close in space, even if they are not directly connected through bonds. By analyzing cross-peaks in a NOESY spectrum, it would be possible to determine the proximity of protons on one phenolic ring to protons on the other, as well as the orientation of the sec-pentyl groups. However, no such conformational studies or NOESY data for this specific compound have been reported.

Mass Spectrometry for Molecular Structure and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for 2,2'-Thiobis(4,6-di-sec-pentylphenol)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For 2,2'-Thiobis(4,6-di-sec-pentylphenol) (C₂₆H₃₈O₂S), HRMS would be used to confirm its molecular weight and elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is crucial for verifying the identity of a synthesized compound. Specific HRMS data confirming the exact mass of this compound is not documented in available scientific sources.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights into 2,2'-Thiobis(4,6-di-sec-pentylphenol) Degradation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. An ion of a specific m/z (the parent ion) is selected, fragmented through collision-induced dissociation, and the resulting fragment ions (daughter ions) are analyzed. This process provides a fragmentation fingerprint that is characteristic of the molecule's structure. Studying the fragmentation pattern of 2,2'-Thiobis(4,6-di-sec-pentylphenol) would offer insights into its stability and potential degradation pathways. Common fragmentation would likely involve cleavage of the sec-pentyl groups and potentially the C-S bonds linking the phenolic rings. This information is valuable for metabolite identification or understanding degradation under environmental or industrial conditions. No published MS/MS studies detailing the fragmentation mechanisms of this compound could be found.

X-ray Crystallography for Solid-State Structure and Molecular Interactions of 2,2'-Thiobis(4,6-di-sec-pentylphenol)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of 2,2'-Thiobis(4,6-di-sec-pentylphenol) would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Molecular Conformation: The exact conformation of the molecule in the solid state, including the dihedral angle between the two phenolic rings.

Intermolecular Interactions: Details on how the molecules pack together in the crystal lattice, revealing non-covalent interactions such as hydrogen bonding (involving the hydroxyl groups) and van der Waals forces that govern the solid-state structure.

While crystallographic data exists for similar thiobisphenol compounds, a search of crystallographic databases reveals that the crystal structure of 2,2'-Thiobis(4,6-di-sec-pentylphenol) has not been determined or reported.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding in 2,2'-Thiobis(4,6-di-sec-pentylphenol)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the bonding within a molecule. For 2,2'-Thiobis(4,6-di-sec-pentylphenol), these techniques would provide a characteristic fingerprint based on the vibrations of its constituent bonds.

Expected Infrared (IR) and Raman Spectral Features:

The primary functional groups in 2,2'-Thiobis(4,6-di-sec-pentylphenol) are the hydroxyl (-OH) groups, the aromatic rings (phenol), the thioether (C-S-C) linkage, and the aliphatic sec-pentyl chains. Each of these would give rise to characteristic vibrational modes.

O-H Stretching: A broad and strong absorption band is expected in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, corresponding to the stretching vibration of the hydroxyl groups. The broadness of this peak would be indicative of hydrogen bonding. In Raman spectroscopy, this vibration is generally weak.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are anticipated to appear as a series of weaker bands in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the sec-pentyl groups would result in strong absorptions in the 2850-3000 cm⁻¹ range.

C=C Stretching (Aromatic): The stretching of the carbon-carbon double bonds within the phenyl rings would produce characteristic peaks in the 1450-1600 cm⁻¹ region. These are often observed as a set of sharp bands of variable intensity in both IR and Raman spectra.

C-O Stretching: The stretching vibration of the C-O bond of the phenolic hydroxyl group is expected to give a strong band in the IR spectrum, typically around 1200-1260 cm⁻¹.

C-S Stretching: The thioether linkage would exhibit a C-S stretching vibration. This is generally a weak to medium intensity band in the IR spectrum, appearing in the 600-800 cm⁻¹ range. In the Raman spectrum, this bond can sometimes give a more prominent signal.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) rings would be observed in the 750-900 cm⁻¹ region of the IR spectrum, and their exact position can provide information about the substitution pattern on the aromatic rings.

Interactive Data Table: Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad | Weak |

| Aromatic C-H | C-H Stretch | 3000-3100 | Medium to Weak | Strong |

| Aliphatic C-H | C-H Stretch | 2850-3000 | Strong | Strong |

| Aromatic C=C | C=C Stretch | 1450-1600 | Medium to Strong | Strong |

| Phenolic C-O | C-O Stretch | 1200-1260 | Strong | Medium |

| Thioether (C-S) | C-S Stretch | 600-800 | Weak to Medium | Medium |

| Aromatic C-H | C-H Bend (out-of-plane) | 750-900 | Strong | Weak |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation in 2,2'-Thiobis(4,6-di-sec-pentylphenol)

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The phenolic rings in 2,2'-Thiobis(4,6-di-sec-pentylphenol) constitute the primary chromophores.

Expected UV-Vis Spectral Features:

The UV-Vis spectrum of 2,2'-Thiobis(4,6-di-sec-pentylphenol) is expected to be dominated by absorptions arising from π → π* transitions within the aromatic rings. The presence of the hydroxyl and thioether substituents will influence the position and intensity of these absorption bands.

π → π Transitions:* Phenolic compounds typically exhibit two main absorption bands in the UV region. The primary band, corresponding to the transition to a higher energy excited state, is expected around 200-220 nm. A secondary, less intense band, arising from a transition to a lower energy excited state, is anticipated in the 260-290 nm region. The substitution on the phenolic rings, including the bulky sec-pentyl groups and the thioether bridge, will cause a bathochromic (red) shift in these absorptions compared to unsubstituted phenol.

Effect of Sulfur Atom: The sulfur atom of the thioether linkage, with its lone pairs of electrons, can participate in conjugation with the aromatic π-systems. This extended conjugation is likely to cause a further red shift in the absorption maxima and may also lead to an increase in the molar absorptivity (intensity) of the bands.

Interactive Data Table: Expected UV-Vis Absorption Maxima

| Electronic Transition | Expected Wavelength Range (λmax, nm) | Chromophore |

| π → π | 200-220 | Phenyl Ring |

| π → π | 260-290 | Substituted Phenyl Ring |

It is important to reiterate that the data presented in the tables are estimations based on the chemical structure of 2,2'-Thiobis(4,6-di-sec-pentylphenol) and spectroscopic principles. Experimental determination is necessary for precise and accurate spectral characterization.

Theoretical and Computational Chemistry Studies on 2,2 Thiobis 4,6 Di Sec Pentylphenol

Quantum Chemical Calculations of Electronic Structure of 2,2'-Thiobis(4,6-di-sec-pentylphenol)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of 2,2'-Thiobis(4,6-di-sec-pentylphenol), DFT studies would be instrumental in predicting its reactivity, particularly its function as an antioxidant. DFT calculations can be employed to determine key descriptors of reactivity. researchgate.net

For phenolic antioxidants, a primary mechanism of action involves the donation of a hydrogen atom from a hydroxyl group to neutralize free radicals. The bond dissociation enthalpy (BDE) of the O-H bond is a critical parameter in this process. A lower BDE indicates a greater ease of hydrogen atom donation and, consequently, higher antioxidant activity. researchgate.net DFT methods are well-suited to calculate the O-H BDE. For a series of phenolic compounds, it has been shown that the BDE values are influenced by the nature and position of substituents on the aromatic ring. nih.gov In the case of 2,2'-Thiobis(4,6-di-sec-pentylphenol), the di-sec-pentyl groups are expected to have an electron-donating effect, which would likely lower the O-H BDE compared to unsubstituted phenol (B47542).

Another important parameter is the ionization potential (IP), which relates to the ease of electron donation. nih.gov A lower IP suggests a greater tendency to donate an electron, which is another pathway for antioxidant activity known as single electron transfer (SET). DFT calculations can provide reliable estimates of the IP.

A hypothetical data table for reactivity descriptors of 2,2'-Thiobis(4,6-di-sec-pentylphenol) and related compounds, as would be determined by DFT calculations, is presented below.

| Compound | O-H Bond Dissociation Enthalpy (kcal/mol) | Ionization Potential (eV) |

| Phenol | Value | Value |

| Butylated Hydroxytoluene (BHT) | Value | Value |

| 2,2'-Thiobis(4,6-di-sec-pentylphenol) | Predicted to be relatively low | Predicted to be relatively low |

Note: Specific values for 2,2'-Thiobis(4,6-di-sec-pentylphenol) are not available in the literature and would require dedicated computational studies.

Molecular orbital (MO) theory provides a detailed picture of the electron distribution within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the energy of the LUMO relates to the electron affinity and the ability to accept an electron. nih.gov

For an antioxidant like 2,2'-Thiobis(4,6-di-sec-pentylphenol), a high HOMO energy would be expected, indicating its capacity to act as an effective electron donor. The HOMO-LUMO energy gap is also an important indicator of chemical reactivity and stability. nih.gov A smaller gap generally implies higher reactivity. The distribution of the HOMO and LUMO across the molecule can reveal the most probable sites for electrophilic and nucleophilic attack, respectively. In phenolic antioxidants, the HOMO is typically localized on the phenol ring and the hydroxyl group. nih.gov

Molecular Dynamics Simulations of 2,2'-Thiobis(4,6-di-sec-pentylphenol) in Different Environments

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. rsc.org For 2,2'-Thiobis(4,6-di-sec-pentylphenol), MD simulations could provide valuable insights into its behavior in various environments, such as in a polymer matrix where it is often used as a stabilizer. chemrxiv.org

MD simulations can be used to study the diffusion of the antioxidant within the host material, its orientation at interfaces, and its interactions with other molecules. chemrxiv.org These simulations can help in understanding how the antioxidant is distributed and whether it is available to react with free radicals where they are formed. The flexibility of the di-sec-pentyl chains and the thiobisphenol backbone would also influence its conformational landscape, which can be explored using MD simulations. This information is crucial for understanding its solubility and compatibility with different materials. rsc.org

Prediction of Spectroscopic Parameters for 2,2'-Thiobis(4,6-di-sec-pentylphenol) via Computational Methods

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, which can aid in the characterization of 2,2'-Thiobis(4,6-di-sec-pentylphenol). For instance, theoretical calculations can predict the vibrational frequencies that would be observed in an infrared (IR) or Raman spectrum. This can assist in the assignment of experimental spectra and provide a deeper understanding of the molecule's vibrational modes.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated. By comparing the calculated and experimental NMR spectra, the structure and conformation of the molecule can be confirmed. Ultraviolet-visible (UV-Vis) absorption spectra can also be predicted using time-dependent DFT (TD-DFT), providing information about the electronic transitions within the molecule.

Computational Modeling of Reaction Pathways and Energy Barriers for 2,2'-Thiobis(4,6-di-sec-pentylphenol)

Computational modeling can be used to elucidate the detailed mechanisms of the reactions involving 2,2'-Thiobis(4,6-di-sec-pentylphenol), particularly its antioxidant activity. By mapping the potential energy surface for the reaction of the antioxidant with a free radical, the transition states and intermediates can be identified, and the energy barriers for different reaction pathways can be calculated. acs.org

For phenolic antioxidants, the primary reaction is often hydrogen atom transfer (HAT). researchgate.net Computational studies on similar molecules have shown that the energy barrier for HAT is a key determinant of antioxidant efficiency. researchgate.net Other possible mechanisms include sequential proton loss electron transfer (SPLET) and single electron transfer followed by proton transfer (SET-PT). researchgate.net The preferred mechanism can depend on the solvent environment. Computational modeling can help to determine the most favorable reaction pathway for 2,2'-Thiobis(4,6-di-sec-pentylphenol) under different conditions.

In Silico Design of Novel Thiobisphenol Derivatives based on 2,2'-Thiobis(4,6-di-sec-pentylphenol) Structure

The insights gained from computational studies on 2,2'-Thiobis(4,6-di-sec-pentylphenol) and related compounds can be used for the in silico design of new derivatives with enhanced properties. By systematically modifying the structure of the parent molecule and calculating the relevant properties (e.g., O-H BDE, IP), it is possible to identify modifications that could lead to improved antioxidant activity, thermal stability, or solubility. nih.gov

In-Depth Analysis of 2,2'-Thiobis(4,6-di-sec-pentylphenol) in Advanced Materials Science Hindered by Lack of Specific Research Data

General information establishes that thiobisphenols, as a chemical group, contribute to the stabilization of polymers by inhibiting oxidative degradation. This process typically involves the donation of a hydrogen atom from the phenolic hydroxyl groups to terminate the free-radical chain reactions that lead to polymer deterioration. The sulfur bridge in these molecules can also play a role in decomposing hydroperoxides, which are key intermediates in the degradation cascade.

However, the specific request for an article detailing the role of 2,2'-Thiobis(4,6-di-sec-pentylphenol) as an exemplar for these mechanisms, its interaction in controlled polymer environments, methods of covalent incorporation into polymer backbones, and its function in advanced materials cannot be fulfilled due to the absence of targeted research publications on this specific molecule. Searches for this compound, including by its chemical name and related identifiers, did not yield the detailed research findings necessary to populate the requested sections on polymer stabilization, integration into novel polymer systems, or its role in advanced functional materials.

Without access to specific studies, any attempt to generate content for the outlined sections would be speculative and would not meet the required standards of scientific accuracy and detail. Data tables, which were a mandatory inclusion, cannot be created without empirical results from relevant research.

It is possible that research on 2,2'-Thiobis(4,6-di-sec-pentylphenol) exists within proprietary industrial research and is not publicly disclosed. The field of polymer additives is extensive, and while many compounds are used commercially, not all are the subject of extensive academic study.

Therefore, this article cannot be completed as requested until specific research findings on 2,2'-Thiobis(4,6-di-sec-pentylphenol) become publicly available.

Applications of 2,2 Thiobis 4,6 Di Sec Pentylphenol in Advanced Materials Science Research

Advanced Functional Materials Research Utilizing 2,2'-Thiobis(4,6-di-sec-pentylphenol) (Focus on mechanism/role, not performance)

Applications in Coatings and Adhesives Research (mechanistic studies)

In the realm of coatings and adhesives, the durability and longevity of the polymeric matrix are paramount. Degradation, initiated by factors such as heat, light, and oxygen, can lead to a loss of performance. 2,2'-Thiobis(4,6-di-sec-pentylphenol) is investigated for its potential to mitigate this degradation through its function as a primary and secondary antioxidant.

The primary antioxidant mechanism of hindered phenols involves the scavenging of peroxy radical intermediates that are central to the autoxidation process. amfine.com The phenolic hydroxyl group can donate a hydrogen atom to a reactive peroxy radical (ROO•), effectively neutralizing it and preventing it from abstracting a hydrogen atom from the polymer backbone, thus terminating the degradation chain reaction. specialchem.comvinatiorganics.com The bulky sec-pentyl groups at the ortho and para positions of the phenol (B47542) rings create steric hindrance, which enhances the stability of the resulting phenoxy radical, preventing it from initiating new degradation chains. partinchem.com

The reaction can be summarized as follows: ROO• + ArOH → ROOH + ArO•

The resulting phenoxy radical (ArO•) is stabilized and less reactive.

Simultaneously, the thioether bridge in 2,2'-Thiobis(4,6-di-sec-pentylphenol) allows it to function as a secondary antioxidant by decomposing hydroperoxides (ROOH) into non-radical, stable products. specialchem.com This synergistic, dual-functionality is a key area of mechanistic investigation, as it allows a single additive to address two critical stages of the oxidative degradation cycle. This dual-action mechanism is particularly beneficial in providing long-term thermal stability to coatings and adhesives. amfine.com

Table 1: Mechanistic Roles of 2,2'-Thiobis(4,6-di-sec-pentylphenol) in Coatings and Adhesives

| Mechanistic Role | Description | Impact on Material Properties |

|---|---|---|

| Primary Antioxidant | Donates a hydrogen atom from its phenolic hydroxyl groups to neutralize peroxy radicals (ROO•). | Prevents polymer chain scission and cross-linking, thereby maintaining mechanical strength, flexibility, and color stability. |

| Secondary Antioxidant | The thioether linkage decomposes hydroperoxides (ROOH) into non-radical, stable products. | Inhibits the generation of new free radicals from hydroperoxide decomposition, enhancing long-term thermal stability. |

| Radical Scavenging | The sterically hindered phenoxy radical formed is stable and can terminate other free radicals. | Contributes to the overall stabilization of the polymer matrix against oxidative degradation. |

Research in this area focuses on quantifying the efficacy of this thiobisphenol in various polymer systems, such as those based on polyolefins, styrenic polymers, and elastomers, which are common components in adhesives and coatings. amfine.com Studies aim to understand how the molecular structure of 2,2'-Thiobis(4,6-di-sec-pentylphenol) influences its compatibility with different polymers and its performance under various environmental stressors.

Exploration in Specialized Electronic or Optical Materials (mechanistic studies)

The exploration of 2,2'-Thiobis(4,6-di-sec-pentylphenol) in specialized electronic and optical materials is more theoretical and is based on the known properties of its constituent chemical groups.

In the field of electronic materials, particularly for insulating applications, the presence of antioxidants can be crucial. Hindered phenolic antioxidants are known to be used in insulating materials like crosslinked polyethylene (B3416737) to enhance their thermo-oxidative aging resistance. nih.govresearchgate.net The proposed mechanism involves the trapping of free radicals that can be generated under thermal and electrical stress, thereby preventing the degradation of the insulating properties of the material. The incorporation of 2,2'-Thiobis(4,6-di-sec-pentylphenol) could potentially improve the long-term reliability of such materials by mitigating degradation pathways.

Table 2: Potential Exploratory Roles in Electronic and Optical Materials

| Application Area | Plausible Mechanistic Role | Potential Impact on Material Properties |

|---|---|---|

| Electronic Insulating Materials | Traps free radicals generated by thermal and electrical stress. | Enhances long-term stability and reliability of insulating properties by preventing oxidative degradation. |

| High Refractive Index Polymers | As a sulfur-containing additive or monomer, it could increase the overall refractive index of the polymer matrix. | Could enable the fabrication of thinner optical components. |

| Optical Polymers | Acts as a stabilizer to prevent photo-oxidative degradation. | Maintains optical clarity, reduces yellowing, and enhances the durability of optical components. |

It is important to note that the application of 2,2'-Thiobis(4,6-di-sec-pentylphenol) in these advanced electronic and optical materials is largely in the exploratory phase, with mechanistic understanding being inferred from the behavior of similar chemical structures.

Environmental Fate and Degradation Pathways of 2,2 Thiobis 4,6 Di Sec Pentylphenol

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Systems

Photolysis and Photodegradation Pathways of 2,2'-Thiobis(4,6-di-sec-pentylphenol)

Specific research on the photolysis and photodegradation pathways of 2,2'-Thiobis(4,6-di-sec-pentylphenol) is not available in the current scientific literature. The potential for photodegradation exists due to the phenolic structure, but experimental data, including degradation rates and identification of photoproducts, are absent.

Hydrolysis and Oxidation Reactions of 2,2'-Thiobis(4,6-di-sec-pentylphenol)

There is a lack of specific studies on the hydrolysis and oxidation reactions of 2,2'-Thiobis(4,6-di-sec-pentylphenol) under environmentally relevant conditions. While phenolic compounds can undergo oxidation, and the thioether bridge may be susceptible to chemical transformation, no specific experimental data for this compound could be located. Advanced oxidation processes (AOPs) are known to be effective for the removal of various alkylphenols from water by generating highly reactive hydroxyl radicals. guilan.ac.ir

Biotic Transformation and Biodegradation Studies of 2,2'-Thiobis(4,6-di-sec-pentylphenol)

Information on the biotic transformation and biodegradation of 2,2'-Thiobis(4,6-di-sec-pentylphenol) is scarce. While many phenolic compounds are known to be biodegradable, the specific fate of this compound in biological systems has not been extensively studied. For some related compounds like dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol), biodegradation rates in soil have been shown to be influenced by factors such as soil type and bacterial numbers. nih.gov

Microbial Degradation Pathways and Metabolites of 2,2'-Thiobis(4,6-di-sec-pentylphenol)

Specific microbial degradation pathways and the resulting metabolites for 2,2'-Thiobis(4,6-di-sec-pentylphenol) have not been identified in the available scientific literature. Generally, microbial degradation of phenolic compounds can proceed through hydroxylation of the aromatic ring followed by ring cleavage. researchgate.netnih.govnih.gov However, the specific microorganisms and metabolic routes for this compound are unknown.

Enzyme-Catalyzed Transformations of 2,2'-Thiobis(4,6-di-sec-pentylphenol)

There is no specific information available on the enzyme-catalyzed transformations of 2,2'-Thiobis(4,6-di-sec-pentylphenol). Phenolic compounds, in general, can be transformed by various enzymes, including phenol (B47542) hydroxylases, catechol dioxygenases, and peroxidases, which are involved in their biodegradation pathways. nih.govmdpi.comfrontiersin.orgrsc.orgfrontiersin.org

Environmental Persistence and Mobility Studies in Academic Contexts for 2,2'-Thiobis(4,6-di-sec-pentylphenol)

Academic studies focusing on the environmental persistence and mobility of 2,2'-Thiobis(4,6-di-sec-pentylphenol) are not currently available. The physicochemical properties of similar long-chain alkylphenols suggest a tendency to partition into sediments and soils due to their high octanol-water partition coefficients (Kow). nih.govwur.nl The mobility of such compounds in soil can be influenced by factors like soil organic carbon content and pH. nih.govnih.govnih.gov However, specific data on the sorption coefficients (Kd or Koc) and half-life of 2,2'-Thiobis(4,6-di-sec-pentylphenol) in different environmental compartments are not documented. Studies on other alkylphenols have shown that their degradation is faster in the water column than in sediment and that aerobic conditions generally facilitate biotransformation more readily than anaerobic conditions. nih.gov The persistence of some alkylphenol degradation products has been observed in soils amended with sewage sludge. vims.edunih.govresearchgate.netnih.gov

Data Table: Research Findings on the Environmental Fate of 2,2'-Thiobis(4,6-di-sec-pentylphenol)

| Parameter | Finding | Data Source |

|---|---|---|

| Photolysis | No specific data available | N/A |

| Hydrolysis | No specific data available | N/A |

| Oxidation | No specific data available | N/A |

| Microbial Degradation | No specific data available | N/A |

| Metabolites | No specific data available | N/A |

| Enzyme Transformation | No specific data available | N/A |

| Persistence | No specific data available | N/A |

| Mobility | No specific data available | N/A |

Analytical Methodologies for Environmental Monitoring of 2,2'-Thiobis(4,6-di-sec-pentylphenol) Degradation Products

The environmental monitoring of 2,2'-Thiobis(4,6-di-sec-pentylphenol) and its degradation products necessitates robust analytical methodologies capable of detecting and quantifying these compounds at trace levels in complex matrices such as water, soil, and sediment. The selection of an appropriate analytical technique is contingent on the physicochemical properties of the target analytes, the complexity of the sample matrix, and the required sensitivity and selectivity of the analysis. Typically, a multi-step approach is employed, involving sample collection, extraction, clean-up, and instrumental analysis.

Sample Preparation Techniques

Effective sample preparation is a critical prerequisite for the reliable analysis of 2,2'-Thiobis(4,6-di-sec-pentylphenol) and its degradation products. The primary objectives of sample preparation are to isolate the target analytes from the environmental matrix, concentrate them to a detectable level, and remove interfering substances that could compromise the analytical results.

For aqueous samples, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most commonly employed techniques. LLE involves the partitioning of the analytes between the aqueous sample and an immiscible organic solvent. In contrast, SPE utilizes a solid sorbent material packed in a cartridge or disk to adsorb the analytes from the sample, which are then eluted with a small volume of an appropriate solvent. SPE is often preferred due to its lower solvent consumption, higher sample throughput, and the potential for selective extraction by using different sorbent materials.

For solid matrices like soil and sediment, Soxhlet extraction , ultrasonic-assisted extraction (UAE) , and microwave-assisted extraction (MAE) are frequently used. These techniques employ organic solvents to extract the target compounds from the solid sample. Following extraction, a clean-up step, often involving techniques like column chromatography or gel permeation chromatography, may be necessary to remove co-extracted matrix components.

Instrumental Analysis

The instrumental analysis of 2,2'-Thiobis(4,6-di-sec-pentylphenol) and its degradation products is predominantly carried out using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. nih.gov For phenolic compounds like 2,2'-Thiobis(4,6-di-sec-pentylphenol) and its potential degradation products, a derivatization step is often necessary to increase their volatility and thermal stability. nih.govnih.govresearchgate.netsemanticscholar.org Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common derivatization approach for converting polar hydroxyl groups into less polar trimethylsilyl (B98337) ethers. nih.gov

The derivatized sample is then injected into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the chromatographic column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for both qualitative identification and quantitative analysis.

Table 1: GC-MS Parameters for Phenolic Compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Injector Temperature | 250-300 °C | Ensures rapid volatilization of the sample. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Column Type | Capillary column (e.g., DB-5ms) | Provides high-resolution separation of analytes. |

| Oven Temperature Program | Ramped from a low to a high temperature | Separates compounds based on their boiling points. |

| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for compound identification. |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight | Separates ions based on their mass-to-charge ratio. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS), particularly when used in tandem (LC-MS/MS), is a highly sensitive and selective technique for the analysis of a wide range of organic compounds, including those that are non-volatile or thermally labile. nih.govcanada.canih.govmdpi.commdpi.com This makes it well-suited for the direct analysis of 2,2'-Thiobis(4,6-di-sec-pentylphenol) and its degradation products without the need for derivatization. nih.gov

In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated compounds are then introduced into the mass spectrometer through an interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which generates ions in the gas phase. nih.gov Tandem mass spectrometry (MS/MS) provides an additional level of selectivity and sensitivity by allowing for the fragmentation of a specific parent ion and the monitoring of a characteristic product ion. canada.camdpi.com

Table 2: LC-MS/MS Parameters for Phenolic Antioxidant Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water with additives | Elutes the analytes through the HPLC column. |

| Column Type | Reversed-phase (e.g., C18) | Separates compounds based on their hydrophobicity. |

| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode | Efficiently ionizes phenolic compounds. |

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantitative analysis. |

| Collision Gas | Argon | Induces fragmentation of the parent ion in the collision cell. |

The choice between GC-MS and LC-MS/MS depends on the specific degradation products being targeted. For more volatile and less polar degradation products, GC-MS may be suitable. For a broader range of degradation products, including more polar and non-volatile compounds, LC-MS/MS is often the method of choice due to its versatility and high sensitivity. canada.ca The development and validation of these analytical methods are crucial for accurately assessing the environmental fate and potential risks associated with the degradation of 2,2'-Thiobis(4,6-di-sec-pentylphenol).

Advanced Analytical Methodologies for Detection and Quantification of 2,2 Thiobis 4,6 Di Sec Pentylphenol

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analytical determination of 2,2'-Thiobis(4,6-di-sec-pentylphenol). The selection of a specific technique is contingent on the sample matrix, the required sensitivity, and the physicochemical properties of the compound.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of phenolic compounds like 2,2'-Thiobis(4,6-di-sec-pentylphenol) due to its high resolution and sensitivity. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase. For similar thiobisphenols, a mobile phase consisting of acetonitrile, water, and an acidifier like phosphoric or formic acid has been shown to be effective. sielc.com

A variety of detectors can be coupled with HPLC for the quantification of 2,2'-Thiobis(4,6-di-sec-pentylphenol):

UV-Visible (UV-Vis) Detector: This is a common detector that measures the absorbance of the analyte at a specific wavelength. Phenolic compounds typically exhibit strong absorbance in the UV region.

Fluorescence Detector: For enhanced sensitivity and selectivity, a fluorescence detector can be used if the compound is naturally fluorescent or can be derivatized with a fluorescent tag.

Electrochemical Detector (ECD): ECD is highly sensitive for electroactive compounds like phenols. It measures the current resulting from the oxidation or reduction of the analyte at an electrode surface.

Table 1: Typical HPLC Operating Parameters for Analysis of Thiobisphenols

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

Gas Chromatography (GC) for Volatile Derivatives of 2,2'-Thiobis(4,6-di-sec-pentylphenol)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of 2,2'-Thiobis(4,6-di-sec-pentylphenol), a derivatization step is typically required to convert it into a more volatile and thermally stable compound. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique for phenolic compounds, forming trimethylsilyl (B98337) (TMS) derivatives. nih.gov These derivatives can then be readily analyzed by GC.

The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. A flame ionization detector (FID) is commonly used for quantification due to its wide linear range and high sensitivity for organic compounds.

Supercritical Fluid Chromatography (SFC) for 2,2'-Thiobis(4,6-di-sec-pentylphenol)

Supercritical Fluid Chromatography (SFC) presents a "green" alternative to normal and reversed-phase HPLC. chromatographyonline.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org SFC is well-suited for the analysis and purification of moderately polar and thermally labile molecules. wikipedia.org For the analysis of polyphenolic compounds, CO2 modified with a small amount of an organic solvent like methanol (B129727) is often used. researchgate.net The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiencies compared to HPLC. nih.gov SFC can be coupled with various detectors, including UV-Vis and mass spectrometry. chromatographyonline.com

Coupling Chromatography with Mass Spectrometry (LC-MS, GC-MS) for 2,2'-Thiobis(4,6-di-sec-pentylphenol)

For unambiguous identification and highly sensitive quantification, chromatographic techniques are often coupled with mass spectrometry (MS).

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile technique for the analysis of a wide range of compounds, including phenolic antioxidants. researchgate.net The LC system separates the components of a mixture, which are then introduced into the mass spectrometer. Ionization sources like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used for phenolic compounds. The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z), providing both qualitative and quantitative information. Tandem mass spectrometry (MS/MS) can be used for further structural elucidation and to enhance selectivity and sensitivity by monitoring specific fragmentation transitions. diva-portal.orgnorman-network.net

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile and semi-volatile organic compounds. core.ac.uk After separation on the GC column, the derivatized 2,2'-Thiobis(4,6-di-sec-pentylphenol) enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a "fingerprint" for identification. nih.gov

Table 2: Comparison of LC-MS and GC-MS for the Analysis of 2,2'-Thiobis(4,6-di-sec-pentylphenol)

| Feature | LC-MS | GC-MS |

|---|---|---|

| Derivatization | Not typically required | Required (e.g., silylation) |

| Applicability | Wide range of polarities and thermal stabilities | Volatile and thermally stable (derivatives) |

| Ionization | Soft ionization (ESI, APCI) | Hard ionization (EI) |

| Molecular Ion | Often preserved | Often fragmented |

| Library Matching | Limited | Extensive libraries available for EI spectra |

Advanced Sample Preparation Techniques for 2,2'-Thiobis(4,6-di-sec-pentylphenol) in Complex Matrices

Effective sample preparation is critical for accurate and reliable analysis, especially when dealing with complex matrices. The goal is to isolate and concentrate the analyte of interest while removing interfering substances.

Advanced sample preparation techniques that can be applied for 2,2'-Thiobis(4,6-di-sec-pentylphenol) include:

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte from a liquid sample. The analyte is then eluted with a small volume of solvent, resulting in a cleaner and more concentrated sample.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that involves an extraction and cleanup step, often used for the analysis of pesticides and other contaminants in food and environmental samples. qub.ac.uk

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, accelerating the extraction process.

Supercritical Fluid Extraction (SFE): Utilizing supercritical fluids like CO2, SFE offers a green and efficient method for extracting phenolic compounds from various matrices. nih.gov

Miniaturized Techniques: Modern sample preparation is moving towards miniaturization to reduce solvent consumption and sample volume. Techniques like solid-phase microextraction (SPME) and microextraction by packed sorbent (MEPS) are gaining popularity. nih.gov

Development of Novel Sensor Technologies for In Situ Detection of 2,2'-Thiobis(4,6-di-sec-pentylphenol)

While chromatographic methods are highly accurate, they are typically laboratory-based. nih.gov There is a growing interest in developing novel sensor technologies for the rapid, in-situ detection of phenolic compounds. nih.gov

Electrochemical Sensors are promising due to their high sensitivity, rapid response, and potential for miniaturization. scirp.org These sensors often utilize modified electrodes that facilitate the electrochemical oxidation of phenolic compounds. The resulting current is proportional to the concentration of the analyte. mdpi.com

Optical Sensors , including those based on fluorescence and surface plasmon resonance (SPR), offer another avenue for in-situ detection. nih.gov These sensors can be designed with specific receptors or molecularly imprinted polymers to achieve high selectivity for the target analyte. nih.gov

Biosensors employ biological recognition elements, such as enzymes (e.g., tyrosinase, laccase) or antibodies, to achieve high specificity. scirp.orgresearchgate.net The interaction between the analyte and the biological component generates a measurable signal (e.g., electrical, optical). researchgate.net

The development of these sensor technologies holds the potential for real-time monitoring of 2,2'-Thiobis(4,6-di-sec-pentylphenol) in various environments, complementing traditional analytical methods.

Emerging Research Areas and Future Directions for 2,2 Thiobis 4,6 Di Sec Pentylphenol

Exploration of Sustainable Synthesis Routes for 2,2'-Thiobis(4,6-di-sec-pentylphenol)

The principles of green chemistry are increasingly pivotal in the synthesis of chemical compounds, aiming to reduce the environmental impact of chemical processes. royalsocietypublishing.org The development of sustainable synthesis routes for 2,2'-Thiobis(4,6-di-sec-pentylphenol) is a critical area of future research. Traditional synthesis methods for thiobisphenols often rely on starting materials derived from fossil fuels and may involve hazardous reagents and solvents.

Future research is anticipated to focus on several key areas to enhance the sustainability of 2,2'-Thiobis(4,6-di-sec-pentylphenol) synthesis:

Renewable Feedstocks: The utilization of bio-based phenols, derived from lignin (B12514952) or other plant sources, as starting materials presents a promising avenue for reducing the carbon footprint of the synthesis process. jddhs.com

Green Solvents: The replacement of conventional volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids is a key objective. royalsocietypublishing.org These solvents can offer improved safety profiles and easier recycling.

Catalytic Methods: The development of highly efficient and selective catalysts can improve atom economy by minimizing the formation of byproducts. royalsocietypublishing.org This includes exploring novel catalysts for the direct thioetherification of phenols.

Energy Efficiency: The adoption of energy-efficient synthesis techniques, such as microwave-assisted or flow chemistry, can significantly reduce the energy consumption of the manufacturing process. jddhs.com

Table 1: Application of Green Chemistry Principles to the Synthesis of 2,2'-Thiobis(4,6-di-sec-pentylphenol)

| Green Chemistry Principle | Potential Application in Synthesis |

| Prevention of Waste | Development of high-yield, selective reactions that minimize byproduct formation. |

| Atom Economy | Utilization of catalytic methods that maximize the incorporation of reactant atoms into the final product. acs.org |

| Less Hazardous Chemical Syntheses | Replacement of toxic and hazardous reagents and solvents with safer alternatives. rsc.org |

| Use of Renewable Feedstocks | Sourcing of phenolic starting materials from renewable biomass. jddhs.com |

| Design for Energy Efficiency | Implementation of energy-saving technologies like microwave-assisted synthesis. jddhs.com |

Application in Supramolecular Chemistry and Self-Assembly Research

The unique molecular architecture of 2,2'-Thiobis(4,6-di-sec-pentylphenol) makes it an intriguing candidate for research in supramolecular chemistry and self-assembly. The presence of two phenolic hydroxyl groups provides sites for hydrogen bonding, a fundamental interaction in the construction of supramolecular architectures. The thioether linkage introduces a degree of flexibility and a potential coordination site for metal ions.

Future investigations in this area could explore:

Hydrogen-Bonded Assemblies: The ability of 2,2'-Thiobis(4,6-di-sec-pentylphenol) to form well-defined supramolecular structures, such as dimers, oligomers, or extended networks, through intermolecular hydrogen bonding.

Host-Guest Chemistry: The potential for self-assembled structures of 2,2'-Thiobis(4,6-di-sec-pentylphenol) to act as hosts for small guest molecules, leading to applications in sensing or separation.

Coordination-Driven Self-Assembly: The use of the sulfur atom in the thioether bridge as a coordination site for metal ions, enabling the formation of metallosupramolecular structures with interesting electronic or magnetic properties.

Table 2: Structural Features of 2,2'-Thiobis(4,6-di-sec-pentylphenol) and Their Role in Self-Assembly

| Structural Feature | Potential Role in Self-Assembly |

| Phenolic Hydroxyl Groups | Act as hydrogen bond donors and acceptors, driving the formation of ordered structures. |

| Thioether Linkage | Provides conformational flexibility and can act as a coordination site for metal ions. |

| Di-sec-pentyl Groups | Influence the solubility of the molecule and can direct the packing of molecules in the solid state through van der Waals interactions. |

| Aromatic Rings | Can participate in π-π stacking interactions, further stabilizing self-assembled structures. |

Advanced Catalysis Utilizing Thiobisphenol Structures, particularly 2,2'-Thiobis(4,6-di-sec-pentylphenol)

The combination of phenolic hydroxyl groups and a thioether linkage in 2,2'-Thiobis(4,6-di-sec-pentylphenol) suggests its potential use as a ligand in coordination chemistry and catalysis. The oxygen and sulfur atoms can act as donor sites for a wide range of metal centers.

Emerging research in this field could focus on:

Ligand Synthesis and Coordination Chemistry: The synthesis of metal complexes of 2,2'-Thiobis(4,6-di-sec-pentylphenol) and the characterization of their structures and electronic properties. researchgate.netkaust.edu.sa

Homogeneous Catalysis: The investigation of these metal complexes as catalysts for various organic transformations, such as oxidation, reduction, and cross-coupling reactions. nih.gov The hemilabile nature of the thioether linkage could be particularly beneficial in catalysis, allowing for the reversible opening of a coordination site. nih.gov

Polymerization Catalysis: Drawing inspiration from related bis(phenolate) complexes used in ring-opening polymerization, the catalytic activity of 2,2'-Thiobis(4,6-di-sec-pentylphenol)-based metal complexes in polymerization reactions could be explored. figshare.com

Table 3: Potential Catalytic Applications of 2,2'-Thiobis(4,6-di-sec-pentylphenol)-Based Metal Complexes

| Type of Catalysis | Potential Reaction |

| Oxidation Catalysis | Selective oxidation of alcohols or hydrocarbons. |

| C-C Coupling Reactions | Suzuki, Heck, or Sonogashira cross-coupling reactions. nih.gov |

| Polymerization | Ring-opening polymerization of cyclic esters or ethers. figshare.com |

| Asymmetric Catalysis | Enantioselective transformations, leveraging the chiral nature of the sec-pentyl groups. |

Interdisciplinary Research with Materials Science and Environmental Chemistry focusing on 2,2'-Thiobis(4,6-di-sec-pentylphenol)

The unique properties of 2,2'-Thiobis(4,6-di-sec-pentylphenol) position it at the intersection of materials science and environmental chemistry, opening up several avenues for interdisciplinary research.

In materials science , hindered phenols are widely used as antioxidants to protect polymeric materials from degradation. nih.gov The structure of 2,2'-Thiobis(4,6-di-sec-pentylphenol) suggests it could be an effective antioxidant. Future research could explore its use as a stabilizer in plastics and rubbers, potentially offering improved performance due to the synergistic effects of the phenolic and thioether moieties. tandfonline.combasf.com Furthermore, thiobisphenols can serve as monomers in the synthesis of high-performance polymers such as polyesters, polycarbonates, and epoxy resins. google.com

In environmental chemistry , understanding the fate and impact of 2,2'-Thiobis(4,6-di-sec-pentylphenol) in the environment is crucial. Research on related alkylphenols and bisphenols has highlighted their potential for persistence, bioaccumulation, and endocrine-disrupting effects. researchgate.net Therefore, future studies should focus on the biodegradability of 2,2'-Thiobis(4,6-di-sec-pentylphenol) and its potential metabolites. nih.govoup.comacs.orgresearchgate.net Assessing its ecotoxicity and potential to act as an endocrine disruptor will also be critical for ensuring its safe use. nih.gov

Table 4: Potential Applications and Research Areas in Materials Science

| Application Area | Research Focus |

| Polymer Additives | Evaluation of antioxidant efficacy in various polymers (e.g., polyolefins, PVC). tandfonline.com |

| Investigation of synergistic effects with other stabilizers. basf.com | |

| Monomer for Polymers | Synthesis and characterization of polymers incorporating the thiobisphenol unit. google.com |